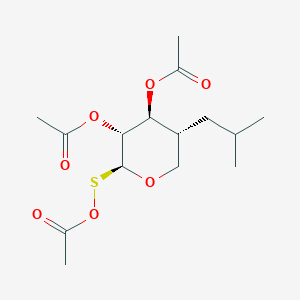
Isobutyl 2,3,4-tri-O-acetyl-1-thio-beta-xylopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isobutyl 2,3,4-tri-O-acetyl-1-thio-beta-xylopyranoside (ITX) is a chemical compound that is widely used in scientific research. It is a thioxyloside derivative that has been shown to have a variety of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of Isobutyl 2,3,4-tri-O-acetyl-1-thio-beta-xylopyranoside involves the formation of a covalent bond between the thiol group of Isobutyl 2,3,4-tri-O-acetyl-1-thio-beta-xylopyranoside and the hydroxyl group of the acceptor molecule. This covalent bond formation results in the transfer of the sugar moiety from the donor molecule to the acceptor molecule.
Effets Biochimiques Et Physiologiques
Isobutyl 2,3,4-tri-O-acetyl-1-thio-beta-xylopyranoside has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain glycosyltransferase enzymes, which could have potential therapeutic applications. Isobutyl 2,3,4-tri-O-acetyl-1-thio-beta-xylopyranoside has also been shown to have anti-inflammatory and anti-tumor properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Isobutyl 2,3,4-tri-O-acetyl-1-thio-beta-xylopyranoside in lab experiments is that it is a well-established substrate for glycosyltransferase enzymes. It is also relatively easy to synthesize and purify. However, one limitation is that Isobutyl 2,3,4-tri-O-acetyl-1-thio-beta-xylopyranoside is not a natural substrate for glycosyltransferase enzymes, which could limit its relevance in certain biological systems.
Orientations Futures
There are several future directions for research involving Isobutyl 2,3,4-tri-O-acetyl-1-thio-beta-xylopyranoside. One direction could be to develop new synthetic methods for Isobutyl 2,3,4-tri-O-acetyl-1-thio-beta-xylopyranoside that are more efficient or environmentally friendly. Another direction could be to explore the potential therapeutic applications of Isobutyl 2,3,4-tri-O-acetyl-1-thio-beta-xylopyranoside, particularly its anti-inflammatory and anti-tumor properties. Additionally, further research could be done to better understand the mechanism of action of Isobutyl 2,3,4-tri-O-acetyl-1-thio-beta-xylopyranoside and its effects on glycosyltransferase enzymes.
Conclusion
In conclusion, Isobutyl 2,3,4-tri-O-acetyl-1-thio-beta-xylopyranoside is a chemical compound that has a wide range of scientific research applications. Its well-established synthesis method and use as a substrate for glycosyltransferase enzymes make it a valuable tool for studying carbohydrate chemistry, enzymology, and glycobiology. The biochemical and physiological effects of Isobutyl 2,3,4-tri-O-acetyl-1-thio-beta-xylopyranoside, as well as its potential therapeutic applications, make it an area of interest for future research.
Méthodes De Synthèse
The synthesis of Isobutyl 2,3,4-tri-O-acetyl-1-thio-beta-xylopyranoside involves the reaction of isobutyl alcohol with 2,3,4-tri-O-acetyl-1-thio-beta-xylopyranosyl chloride in the presence of a base. The product is then purified using column chromatography to obtain pure Isobutyl 2,3,4-tri-O-acetyl-1-thio-beta-xylopyranoside. This synthesis method has been well established and is widely used in research laboratories.
Applications De Recherche Scientifique
Isobutyl 2,3,4-tri-O-acetyl-1-thio-beta-xylopyranoside has been used in a variety of scientific research applications, including carbohydrate chemistry, enzymology, and glycobiology. It is commonly used as a substrate for glycosyltransferase enzymes, which catalyze the transfer of sugar moieties from donor molecules to acceptor molecules. Isobutyl 2,3,4-tri-O-acetyl-1-thio-beta-xylopyranoside is also used as a probe to study the mechanism of action of glycosyltransferase enzymes.
Propriétés
Numéro CAS |
102255-04-9 |
|---|---|
Nom du produit |
Isobutyl 2,3,4-tri-O-acetyl-1-thio-beta-xylopyranoside |
Formule moléculaire |
C15H24O7S |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
[(2S,3R,4S,5R)-3-acetyloxy-2-acetyloxysulfanyl-5-(2-methylpropyl)oxan-4-yl] acetate |
InChI |
InChI=1S/C15H24O7S/c1-8(2)6-12-7-19-15(23-22-11(5)18)14(21-10(4)17)13(12)20-9(3)16/h8,12-15H,6-7H2,1-5H3/t12-,13+,14-,15+/m1/s1 |
Clé InChI |
MIBIQVFTNXEIMM-BARDWOONSA-N |
SMILES isomérique |
CC(C)C[C@@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)SOC(=O)C |
SMILES |
CC(C)CC1COC(C(C1OC(=O)C)OC(=O)C)SOC(=O)C |
SMILES canonique |
CC(C)CC1COC(C(C1OC(=O)C)OC(=O)C)SOC(=O)C |
Autres numéros CAS |
102255-04-9 |
Synonymes |
isobutyl 2,3,4-tri-O-acetyl-1-thio-beta-xylopyranoside ITATXP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



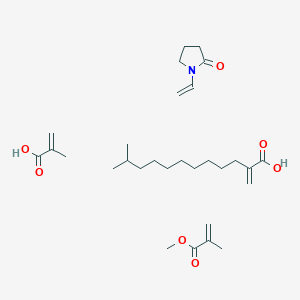

![n-[(1r,2r)-1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl]propanamide](/img/structure/B20808.png)
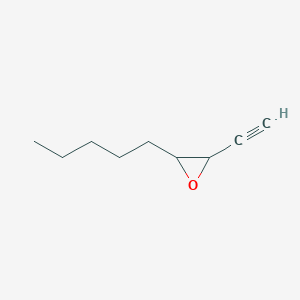
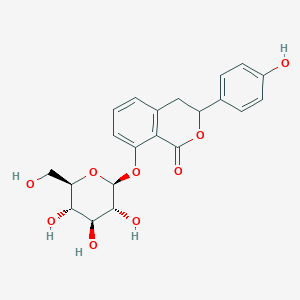
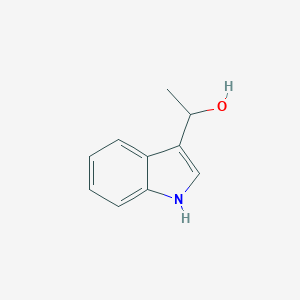
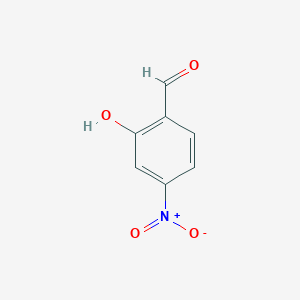
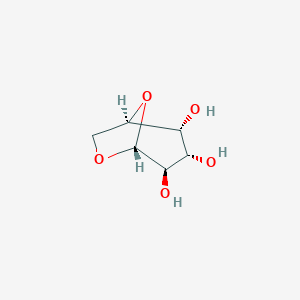
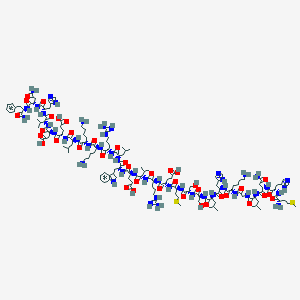

![Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2S,3S)-](/img/structure/B20832.png)
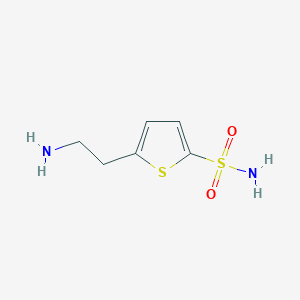
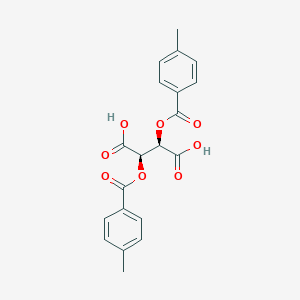
![(8R,9S,13S,14S)-13-methyl-10-[(2R)-oxiran-2-yl]-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B20836.png)